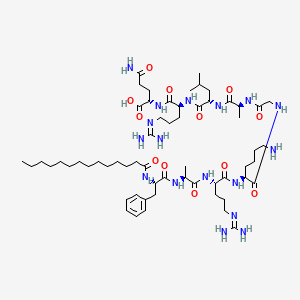
Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyl-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH, also known as myr-PKC[19-27], is a myristoylated nonapeptide . It corresponds to the pseudosubstrate domain of PKC-α and -β subtypes . This compound is a selective and cell-permeable inhibitor of PKC in intact cells .
Molecular Structure Analysis
The empirical formula of this compound is C60H105N17O12 . Its molecular weight is 1256.58 . Unfortunately, the specific molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is recommended to be stored at -20°C .科学的研究の応用
Inhibitor of Protein Kinase C (PKC) : Myristoylated pseudosubstrate peptides, like Myristoyl-phe-ala-arg-lys-gly-ala-leu-arg-gln-OH, have been identified as specific inhibitors of PKC in both in vitro assays and intact cells. These peptides can inhibit phosphorylation of proteins induced by activators of PKC, showcasing their potential as selective PKC inhibitors (Eichholtz et al., 1993).
Inhibition of Neutrophil NADPH Oxidase Assembly : The same peptide, when myristoylated, has been shown to inhibit the assembly of the neutrophil NADPH oxidase, a critical component of the immune response. This inhibition occurs in cell-free systems and suggests a role beyond PKC inhibition, indicating its utility in studying immune cell functions (Verhoeven et al., 1993).
Study of Protein Fatty Acid Acylation : Research has also focused on understanding the enzymatic synthesis of N-myristoylglycyl peptides, with studies in yeast demonstrating the specific linkage of myristic acid to amino-terminal glycine residues of certain proteins. This has implications for understanding protein modification processes in cells (Towler & Glaser, 1986).
Enhancement of Enzymatic Activity by Solvents : Research indicates that solvents like DMSO can stimulate human N-myristoyltransferase activity, especially in the presence of serine-containing peptide substrates. This finding is crucial for understanding how the environment and external factors can modulate enzymatic activities in biochemical pathways (Pasha et al., 2002).
Purification and Characterization of Enzymes : Studies have focused on purifying enzymes like N-myristoyltransferase from various sources, such as yeast, to understand their role in protein modification. This research is fundamental to understanding post-translational modifications in proteins (Towler et al., 1987).
Synthesis of Myristoyl Peptides as Enzyme Inhibitors : There's also significant work in synthesizing myristoyl CoA analogues and myristoyl peptides to develop inhibitors of N-myristoyltransferase, highlighting the therapeutic potential of these compounds (Zheng et al., 1994).
Substrate Specificity in Protein Modification : Research has examined the amino-terminal sequence requirements for protein N-myristoylation, which is crucial for understanding how proteins are selectively modified in cells (Towler et al., 1987).
作用機序
将来の方向性
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-phenyl-2-(tetradecanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N17O12/c1-6-7-8-9-10-11-12-13-14-15-19-29-49(79)72-47(36-41-24-17-16-18-25-41)56(86)71-40(5)52(82)73-43(27-22-33-67-59(63)64)54(84)74-42(26-20-21-32-61)53(83)69-37-50(80)70-39(4)51(81)77-46(35-38(2)3)57(87)75-44(28-23-34-68-60(65)66)55(85)76-45(58(88)89)30-31-48(62)78/h16-18,24-25,38-40,42-47H,6-15,19-23,26-37,61H2,1-5H3,(H2,62,78)(H,69,83)(H,70,80)(H,71,86)(H,72,79)(H,73,82)(H,74,84)(H,75,87)(H,76,85)(H,77,81)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,42-,43-,44-,45-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPBUIGQYZNWCV-YWLUFSBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N17O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1256.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one](/img/structure/B584115.png)

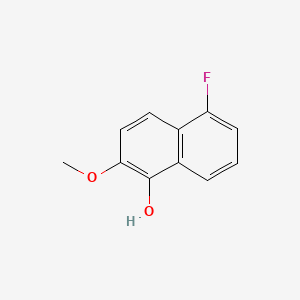
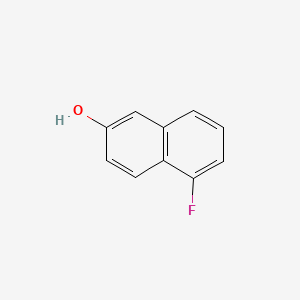

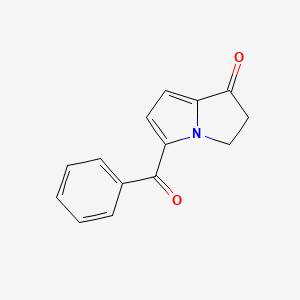

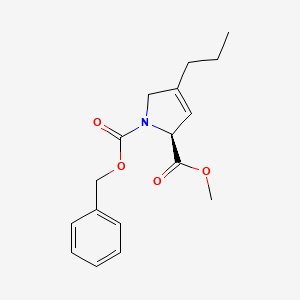
![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)
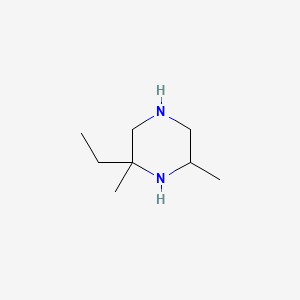
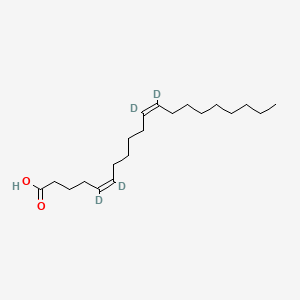
![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)
